Dysidine
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Overview
Description
Dysidine is a sesquiterpenoid isolated from the sponge Dysidea sp. that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl group and one of the hydrogens attached to the nitrogen is replaced by a 2-sulfoethyl group. Dysidine selectively inhibits human synovial phospholipase A2 (EC 3.1.1.4) with an IC50 = 2.0 muM. It has a role as a metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor. It is a secondary amino compound, an organosulfonic acid, a sesquiterpenoid, a member of monohydroxy-1,4-benzoquinones and a member of octahydronaphthalenes.
Scientific Research Applications
Discovery and Structural Analysis
- Dysidine was first isolated from the marine sponge Dysidea herbacea. Its structure was determined through degradation studies and spectroscopic methods, and its relative and absolute configuration were established by X-ray diffraction methods (Hofheinz & Oberhänsli, 1977).
Biological Activities and Potential Therapeutic Applications
- Dysidine has been studied for its potential anti-diabetic effects. It was found to activate the insulin signaling pathway, promote glucose uptake in cells, and inhibit protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B). This suggests that dysidine could be a potential lead compound in insulin therapy (Zhang et al., 2009).
Synthesis Research
- The synthesis of dysidin, the enantiomer of dysidine, has been described. This includes the conversion of intermediates and determination of the structural formulae of other metabolites of Dysidea herbacea (Köhler & Gerlach, 1984).
Inhibition of Human Phospholipase A2
- Dysidine was identified as a significant inhibitor of human synovial phospholipase A2 (PLA2), exhibiting higher potency and selectivity than the reference inhibitor manoalide. This indicates its potential role in modulating human leukocyte functions (Giannini et al., 2001).
properties
Product Name |
Dysidine |
---|---|
Molecular Formula |
C23H33NO6S |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[[5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C23H33NO6S/c1-14-6-5-7-17-15(2)22(3,8-9-23(14,17)4)13-16-20(26)18(12-19(25)21(16)27)24-10-11-31(28,29)30/h6,12,15,17,24,26H,5,7-11,13H2,1-4H3,(H,28,29,30)/t15-,17+,22-,23-/m1/s1 |
InChI Key |
JUZCKAMLAZUOHD-CIVZFWGOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
synonyms |
dysidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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